REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[N:22]=[CH:21][N:20]=[C:19]2[C:15]=1[N:16]=[CH:17][N:18]2[CH3:23].[Br:24]C(Cl)(Cl)C(Cl)(Cl)Br>C1COCC1>[Br:24][C:17]1[N:18]([CH3:23])[C:19]2[C:15]([N:16]=1)=[C:14]([Cl:13])[N:22]=[CH:21][N:20]=2
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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ClC1=C2N=CN(C2=NC=N1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
BrC(C(Br)(Cl)Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was warmed to 0° C.
|
Type
|
STIRRING
|
Details
|
to stir for an additional 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled back to −78° C.
|
Type
|
ADDITION
|
Details
|
was added (5.7 g, 17.5 mmol)
|
Type
|
CUSTOM
|
Details
|
after an additional 20 minutes the reaction was quenched with the addition of sat. aq. NH4Cl (15 mL)
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
Upon warming to room temperature
|
Type
|
ADDITION
|
Details
|
the solution was diluted with ethyl acetate (75 mL)
|
Type
|
WASH
|
Details
|
The organics were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a brown solid that
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (25-50% ethyl acetate in hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N(C2=NC=NC(=C2N1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.493 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |